N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-methoxybenzamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-methoxybenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Mechanism of Action
Target of Action
The primary target of this compound is Mycobacterium tuberculosis . Benzothiazole derivatives have shown potent inhibitory activity against this bacterium . The compound interacts with the DprE1 target in the bacterium, which is crucial for its survival .
Mode of Action
The compound interacts with its target, DprE1, and inhibits its function . This interaction disrupts the normal functioning of the bacterium, leading to its death
Biochemical Pathways
The compound affects the biochemical pathways associated with the survival and proliferation of Mycobacterium tuberculosis . By inhibiting DprE1, it disrupts the synthesis of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to the death of the bacterium .
Pharmacokinetics
The admet (absorption, distribution, metabolism, excretion, toxicity) profile of similar benzothiazole derivatives has been found to be favorable
Result of Action
The compound exhibits bactericidal activity against Mycobacterium tuberculosis . It shows promising activity against different strains of the bacterium, including Staphylococcus aureus NCIM 5021 . The compound also eliminates S. aureus ATCC 43300 strain after 24-hour exposure .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities
Cellular Effects
Some benzothiazole derivatives have shown promising activity against Staphylococcus aureus
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring is introduced by reacting the benzothiazole derivative with a suitable thiophene precursor, such as 2-bromo-4,5-dimethylthiophene, under palladium-catalyzed cross-coupling conditions.
Amidation Reaction: The final step involves the amidation of the resulting intermediate with 2-methoxybenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced with other atoms or groups. Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, electrophiles, and other reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-methoxybenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Biological Studies: Researchers investigate the compound’s effects on cellular processes, such as apoptosis, cell proliferation, and signal transduction pathways. This helps in understanding its mechanism of action and potential therapeutic applications.
Chemical Biology: The compound is used as a tool to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound’s unique properties make it suitable for use in the development of new materials, such as polymers and coatings, with specific functional attributes.
Comparison with Similar Compounds
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-methoxybenzamide can be compared with other benzothiazole derivatives, such as:
N-(1,3-benzothiazol-2-yl)-2-(pyridine-3-yl)formohydrazidoacetamide: This compound also contains a benzothiazole moiety and exhibits antimicrobial activity.
N’-(1,3-benzothiazol-2-yl)-arylamides: These compounds have been studied for their antibacterial properties and show promising activity against various bacterial strains.
3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide: This compound has been evaluated for its anti-inflammatory and analgesic activities.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S2/c1-12-13(2)26-21(23-19(24)14-8-4-6-10-16(14)25-3)18(12)20-22-15-9-5-7-11-17(15)27-20/h4-11H,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTWGISMIYVPES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=C4OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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